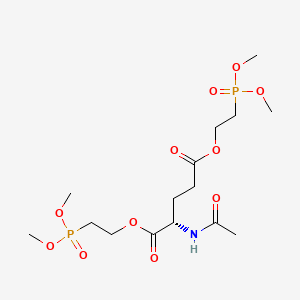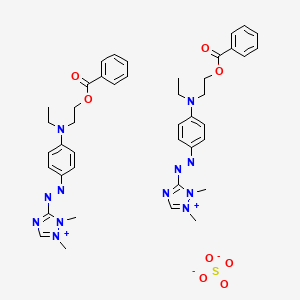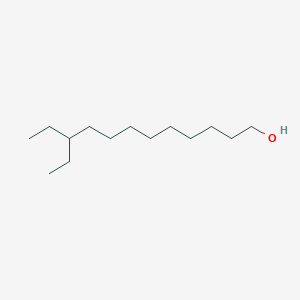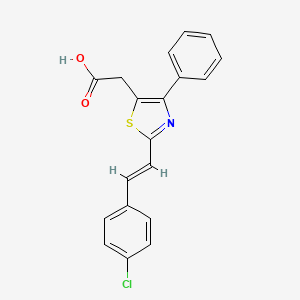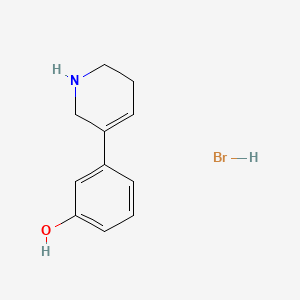
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide is a chemical compound with the molecular formula C11H15NO·HBr. It is known for its unique structure, which includes a phenol group and a tetrahydropyridine ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide typically involves the reaction of 3-(1,2,5,6-tetrahydropyridin-3-yl)phenol with hydrobromic acid. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield .
Chemical Reactions Analysis
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: Researchers study its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. It may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide can be compared with other similar compounds, such as:
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrochloride: Similar structure but different counterion.
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, sulfate: Similar structure but different counterion and potential different solubility and reactivity.
Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, acetate: Similar structure but different ester group. The uniqueness of this compound lies in its specific counterion (hydrobromide), which can influence its solubility, reactivity, and biological activity.
Properties
CAS No. |
83010-42-8 |
|---|---|
Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
3-(1,2,3,6-tetrahydropyridin-5-yl)phenol;hydrobromide |
InChI |
InChI=1S/C11H13NO.BrH/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10;/h1,3-5,7,12-13H,2,6,8H2;1H |
InChI Key |
GBGTZARQIFVLPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(=C1)C2=CC(=CC=C2)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


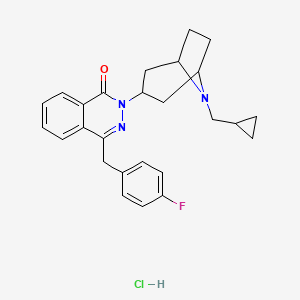
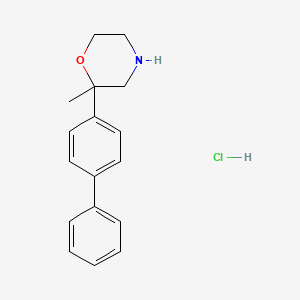
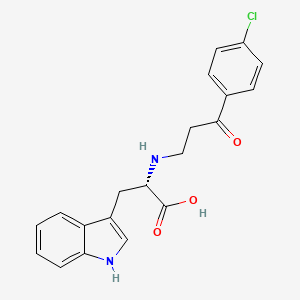
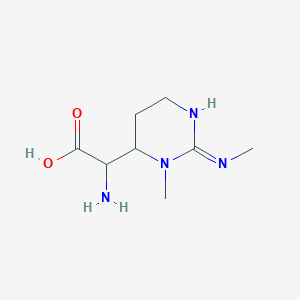
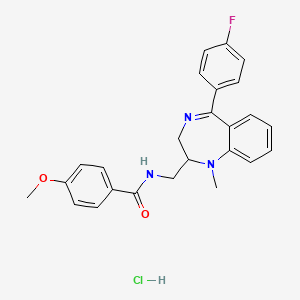
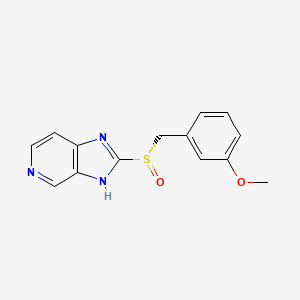
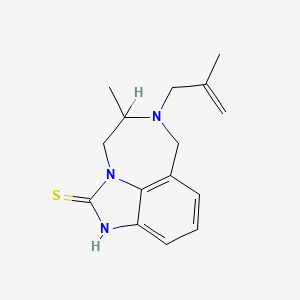

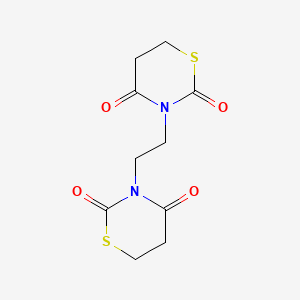
![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)
